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Introduction
MF59 is a potent, oil-in-water emulsion adjuvant licensed for use in human vaccines, most

notably seasonal and pandemic influenza vaccines.[1][2] It is composed of squalene oil (4.3%

v/v), stabilized by the non-ionic surfactants Tween 80 (0.5% v/v) and Span 85 (0.5% v/v) in a

citrate buffer.[1][3] A key aspect of MF59's application in vaccine development is that it is

formulated with the antigen as a stable emulsion, rather than being chemically conjugated to it.

The mechanism of action of MF59 does not rely on a direct covalent linkage to the antigen.

Instead, it creates a localized, immunocompetent environment at the injection site that

enhances the immune response.[4][5]

This document provides detailed application notes on the mechanism of MF59 and protocols

for the formulation of protein antigens with MF59-like adjuvants for research and preclinical

development.

Mechanism of Action of MF59
The adjuvant effect of MF59 is a multi-step process that enhances both humoral and cellular

immunity:

Creation of an Immunocompetent Environment: Upon injection, the MF59 emulsion induces

a transient and localized inflammatory response. This is characterized by the release of
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chemokines (such as CCL2, CCL4, CXCL8) and cytokines from local cells.[6][7]

Recruitment of Immune Cells: The chemokine gradient attracts a rapid influx of innate

immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to

the injection site.[7][8]

Enhanced Antigen Uptake and Transport: These recruited antigen-presenting cells (APCs)

efficiently take up the co-administered antigen. MF59 has been shown to increase the

number of antigen-loaded leukocytes that migrate to the draining lymph nodes.[2][4]

Activation and Differentiation of APCs: MF59 promotes the differentiation of monocytes into

monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes. These Mo-DCs

are highly effective at presenting the antigen to T cells.[1][9]

Enhanced Adaptive Immune Response: The enhanced antigen presentation leads to a more

robust activation and expansion of antigen-specific CD4+ T cells.[10] This, in turn, provides

help to B cells, leading to increased antibody production, including broader cross-reactive

antibody responses, and the generation of long-lived plasma cells and memory B cells.[1][2]

Signaling Pathways
The signaling pathways initiated by MF59 are complex and not fully elucidated. However, it is

known to involve the adaptor protein MyD88, although it does not directly activate Toll-like

receptors (TLRs).[11] The release of endogenous danger signals, such as ATP, from muscle

cells upon injection of MF59 is also a crucial event.[12]
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MF59 Mechanism of Action

Quantitative Data on Immunogenicity
The use of MF59 as an adjuvant significantly enhances the immunogenicity of co-administered

antigens compared to non-adjuvanted vaccines and has shown advantages over other

adjuvants like alum in certain contexts.
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Experimental Protocols
Protocol 1: Preparation of a Research-Scale MF59-like
Emulsion
This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to

MF59 for research purposes using microfluidization.[8][17]

Materials:

Squalene (pharmaceutical grade)

Span® 85 (Sorbitan trioleate)

Tween® 80 (Polysorbate 80)

Citrate buffer (10 mM, pH 6.5)

Microfluidizer

Sterile filters (0.22 µm)

Procedure:

Prepare the oil phase: In a sterile container, mix Span® 85 and squalene.

Prepare the aqueous phase: In a separate sterile container, dissolve Tween® 80 in the

citrate buffer.

Create a coarse emulsion: Slowly add the oil phase to the aqueous phase while mixing with

a high-shear mixer to form a coarse emulsion.

Microfluidization: Pass the coarse emulsion through a microfluidizer at high pressure (e.g.,

28,000 psi) for a sufficient number of passes (e.g., 10 passes) to achieve a translucent
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nanoemulsion with a mean droplet size of approximately 160 nm.[17]

Sterile filtration: Filter the final emulsion through a 0.22 µm sterile filter.

Quality control: Characterize the emulsion for particle size distribution (e.g., using dynamic

light scattering), zeta potential, and sterility.
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Protocol 2: Formulation of a Protein Antigen with an
MF59-like Emulsion
This protocol outlines the simple mixing procedure for formulating a protein antigen with a pre-

made MF59-like emulsion.

Materials:

Purified protein antigen in a suitable buffer (e.g., PBS)

Pre-made MF59-like emulsion (from Protocol 1)

Sterile, low-protein-binding tubes and pipette tips

Procedure:

Determine final concentrations: Decide on the final concentrations of the antigen and

adjuvant in the vaccine formulation. A common ratio is 1:1 (v/v) of antigen solution to

adjuvant emulsion.[8]

Aseptic mixing: In a sterile tube, aseptically combine the required volume of the antigen

solution with the corresponding volume of the MF59-like emulsion.

Gentle mixing: Gently mix the components by inverting the tube several times or by gentle

vortexing. Avoid vigorous shaking that could denature the protein or disrupt the emulsion.

Incubation (optional): The formulation can be used immediately or after a short incubation at

room temperature or 4°C, depending on the stability of the antigen.

Visual inspection: Before use, visually inspect the formulation for any signs of instability, such

as phase separation or precipitation.

Protocol 3: Assessment of Formulation Stability
This protocol provides methods to assess the physical stability of the antigen-adjuvant

formulation.

Methods:
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Visual Inspection: Regularly observe the formulation for any changes in appearance, such as

creaming, sedimentation, or phase separation, over a defined period at different storage

temperatures (e.g., 4°C, 25°C, 40°C).[17]

Particle Size Analysis: Use dynamic light scattering to monitor changes in the mean particle

size and polydispersity index of the emulsion droplets over time. A significant increase in

particle size may indicate emulsion instability.[17]

Antigen Integrity: To assess the stability of the protein antigen within the formulation,

techniques that can be used on turbid samples, such as Fourier-transform infrared (FTIR)

spectroscopy or differential scanning calorimetry (DSC), can be employed to monitor

changes in the protein's secondary and tertiary structure.[14]

Antigen Adsorption (Optional): While not the primary mechanism, some non-specific

adsorption of the antigen to the oil droplets may occur. To quantify this, the formulation can

be centrifuged at high speed to separate the oil and aqueous phases. The amount of

unbound protein remaining in the aqueous phase can then be measured using a suitable

protein quantification assay (e.g., BCA or ELISA).[18]

Protocol 4: In Vivo Immunogenicity Study in Mice
This protocol describes a general procedure for evaluating the immunogenicity of an MF59-

formulated antigen in a murine model.

Materials:

Antigen-adjuvant formulation

Control formulations (e.g., antigen alone, adjuvant alone)

Laboratory mice (e.g., BALB/c or C57BL/6)

Syringes and needles for injection

Equipment for blood collection and serum separation

ELISA plates and reagents for antibody titration
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Procedure:

Animal Immunization:

Divide mice into experimental groups (e.g., n=5-10 per group).

Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) with the

antigen-adjuvant formulation or control formulations. A typical immunization volume is 50-

100 µL.

A prime-boost regimen is often used, with a primary immunization on day 0 and a booster

immunization on day 14 or 21.[16]

Sample Collection:

Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after

the final immunization).

Process blood to obtain serum and store at -20°C or -80°C.

Antibody Titer Determination by ELISA:

Coat ELISA plates with the target antigen.

Block the plates to prevent non-specific binding.

Add serial dilutions of the collected sera and incubate.

Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRP-

conjugated anti-mouse IgG).

Add a substrate and measure the resulting colorimetric reaction.

Determine the antibody endpoint titer for each mouse.[1]

Cellular Immune Response (Optional):

At the end of the study, spleens can be harvested to isolate splenocytes.
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Antigen-specific T cell responses can be assessed by in vitro re-stimulation of splenocytes

with the antigen, followed by measurement of cytokine production (e.g., IFN-γ, IL-4) by

ELISA or intracellular cytokine staining and flow cytometry.[1]
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Conclusion
MF59 is a highly effective oil-in-water emulsion adjuvant that enhances the immune response

to co-administered antigens through the creation of a localized immunocompetent environment.

The application of MF59 in vaccine development involves the formulation of a stable emulsion

with the target antigen, rather than chemical conjugation. The protocols and data presented

provide a framework for researchers to formulate and evaluate MF59-adjuvanted vaccine

candidates in a preclinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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